molecular formula C6H2BrClN2S B596181 4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole CAS No. 1215206-49-7

4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole

Cat. No.: B596181
CAS No.: 1215206-49-7
M. Wt: 249.51
InChI Key: CKCVNBIVPGTEST-UHFFFAOYSA-N
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Description

4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole is a heterocyclic compound with the molecular formula C6H2BrClN2S. It is a derivative of benzo[c][1,2,5]thiadiazole, where the benzene ring is substituted with bromine and chlorine atoms at the 4 and 6 positions, respectively.

Mechanism of Action

Target of Action

It is known that this compound is used in the field of photovoltaics and as a fluorescent sensor . Therefore, its targets could be related to these applications.

Mode of Action

4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole is part of a class of compounds known as electron donor-acceptor (D-A) systems . These systems work by transferring electron density from the donor groups to the acceptor groups during light absorption . In the case of this compound, the electron density transfers from the aryl donor groups to the particle orbital localized on the BTZ group .

Biochemical Pathways

It is known that this compound is used as a photocatalyst . Photocatalysts work by absorbing light and using the energy to drive chemical reactions. Therefore, it can be inferred that this compound affects pathways related to light-driven chemical reactions.

Pharmacokinetics

Given its use in photovoltaics and as a fluorescent sensor , it is likely that these properties are important for its function and bioavailability.

Result of Action

It is known that this compound is used as a photocatalyst , which means it can drive chemical reactions using light. Therefore, its effects could be related to the outcomes of these reactions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, as a photocatalyst, its activity is likely to be dependent on the intensity and wavelength of the light source . Other factors such as temperature, pH, and the presence of other chemicals could also potentially influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole typically involves the halogenation of benzo[c][1,2,5]thiadiazole. One common method is the bromination and chlorination of benzo[c][1,2,5]thiadiazole using bromine and chlorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, and at elevated temperatures to ensure complete substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified through recrystallization or chromatography techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole has several scientific research applications:

    Material Science: Used as a building block in the synthesis of conjugated polymers for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemistry: Employed in the synthesis of complex organic molecules and as a precursor in various organic reactions.

    Biology and Medicine: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Dibromobenzo[c][1,2,5]thiadiazole
  • 4,7-Dichlorobenzo[c][1,2,5]thiadiazole
  • 4-Bromo-7-chlorobenzo[c][1,2,5]thiadiazole

Uniqueness

4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its electronic properties and reactivity.

Properties

IUPAC Name

4-bromo-6-chloro-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2S/c7-4-1-3(8)2-5-6(4)10-11-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCVNBIVPGTEST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NSN=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681993
Record name 4-Bromo-6-chloro-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-49-7
Record name 4-Bromo-6-chloro-2,1,3-benzothiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215206-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-chloro-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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